molecular formula C12H26N2O B13270809 {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine

{2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine

Cat. No.: B13270809
M. Wt: 214.35 g/mol
InChI Key: QXZOUSARSUBJQP-UHFFFAOYSA-N
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Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the alkylation of with using appropriate reagents and conditions.

    Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through custom synthesis.

  • Chemical Reactions Analysis

      Reactivity: As a tertiary amine, it can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: Alkylation leads to the formation of .

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a ligand or precursor in biochemical studies.

      Medicine: Investigated for potential pharmaceutical applications.

      Industry: Limited information, but it could find use in specialty chemicals.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds: Other tertiary amines with similar structures, such as , , and .

    Properties

    Molecular Formula

    C12H26N2O

    Molecular Weight

    214.35 g/mol

    IUPAC Name

    N,N,2,2-tetramethyl-N'-(2-methyloxolan-3-yl)propane-1,3-diamine

    InChI

    InChI=1S/C12H26N2O/c1-10-11(6-7-15-10)13-8-12(2,3)9-14(4)5/h10-11,13H,6-9H2,1-5H3

    InChI Key

    QXZOUSARSUBJQP-UHFFFAOYSA-N

    Canonical SMILES

    CC1C(CCO1)NCC(C)(C)CN(C)C

    Origin of Product

    United States

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